3-Bromo-5-fluoro-4-methylbenzoyl chloride
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Overview
Description
3-Bromo-5-fluoro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Bromination: The methyl group on the benzene ring is brominated using in the presence of a catalyst such as to form .
Fluorination: The brominated compound is then subjected to fluorination using or a fluorinating agent like to obtain .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of high-purity reagents and optimized catalysts to increase yield and purity.
Purification: Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, and the bromine can be reduced to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions like to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in the presence of a base such as .
Oxidation: Reagents like or .
Reduction: Reagents like or .
Major Products:
Amines: From nucleophilic substitution with amines.
Carboxylic Acids: From oxidation of the methyl group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-4-methylbenzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzoyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-fluorobenzoyl chloride
Comparison:
- 3-Bromo-4-fluorobenzoyl chloride: Lacks the methyl group, which can affect its reactivity and physical properties.
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group, leading to different electronic and steric effects.
- 4-Bromo-3-fluorobenzoyl chloride: The positions of the bromine and fluorine atoms are swapped, which can influence the compound’s reactivity and interactions .
Properties
Molecular Formula |
C8H5BrClFO |
---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c1-4-6(9)2-5(8(10)12)3-7(4)11/h2-3H,1H3 |
InChI Key |
QLUYXZLZVWCSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)Cl)F |
Origin of Product |
United States |
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